Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate
Overview
Description
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate is a chemical compound with the CAS Number: 1803588-65-9 . It is used in scientific research due to its unique properties, making it ideal for various applications, including drug delivery systems and catalysis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C11H14O3.Li/c1-7-3-4-9 (10 (12)5-7)8 (2)6-11 (13)14;/h3-5,8,12H,6H2,1-2H3, (H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 200.16 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources.Scientific Research Applications
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Field : Environmental Science and Technology
- Application : Lithium ion selectivity through membranes
- Method : The ion transportation process through a membrane is divided into 3 sequential stages: the entering of ions into the channel openings of the membrane, the diffusion of ions within the channels, and the returning of ions to the solution on the other side of the membrane .
- Results : The selectivity of the membrane separation process is highly correlated to the ion hydration energy and the interaction between the ion and the functional groups .
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- Application : Selective Extraction of Lithium from Brines via a Rocking-Chair Lithium-Ion Battery System
- Method : This application involves the use of a rocking-chair lithium-ion battery system for the selective extraction of lithium from brines .
- Results : This method provides new insights into the application of lithium-ion battery materials .
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Field : Theoretical Electrochemistry
- Application : Interfaces and Materials in Lithium Ion Batteries
- Method : This application involves the use of modeling, calculation and simulation approaches to understand degradation phenomena at the electrolyte/electrode interface .
- Results : Theoretical support can be very helpful to ex ante pre-select and identify the aforementioned components suitable for a given cell chemistry .
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Field : Theoretical Electrochemistry
- Application : Interfaces and Materials in Lithium Ion Batteries
- Method : This application involves the use of modeling, calculation and simulation approaches to understand degradation phenomena at the electrolyte/electrode interface .
- Results : Theoretical support can be very helpful to ex ante pre-select and identify the aforementioned components suitable for a given cell chemistry .
properties
IUPAC Name |
lithium;3-(2-hydroxy-4-methylphenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3.Li/c1-7-3-4-9(10(12)5-7)8(2)6-11(13)14;/h3-5,8,12H,6H2,1-2H3,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZQAURVHLSAOS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1)C(C)CC(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13LiO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 3-(2-hydroxy-4-methylphenyl)butanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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